N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide
Description
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and a methylpentanamide moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-3-6-11(2)15(20)18-13-9-10-19(16(13)21)14-8-5-4-7-12(14)17/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRWFXDDZDKHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1CCN(C1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common route begins with the preparation of 2-fluoroacetophenone, which is then subjected to a series of reactions including bromination, condensation, and hydrogenation to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as recrystallization . The choice of catalysts and solvents is also crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-methylpentanamide include:
- N-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide
- N-[2-fluorobenzylidene]benzohydrazide
- FK480, a synthetic non-peptide antagonist of cholecystokinin receptors
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the pyrrolidinone ring and methylpentanamide moiety contribute to its versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
